molecular formula C20H23N3O5S B2986368 N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide CAS No. 1093390-59-0

N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide

Cat. No. B2986368
CAS RN: 1093390-59-0
M. Wt: 417.48
InChI Key: LHHSSFOESLSQRW-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A study by Wang et al. (2015) presented the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including arylsulfonyl moiety. These compounds exhibited promising herbicidal and insecticidal activities, indicating potential agricultural applications.

Catalytic Enantioselective Simmons–Smith Reaction

Research by Kawashima et al. (2016) explored the catalytic enantioselective Simmons–Smith reaction of a compound containing a disulfonamide moiety. This study contributes to the synthesis of compounds like (+)-AMMP, a candidate for anti-Alzheimer’s medication.

Applications in Proton-Exchange-Membrane Fuel Cells

Einsla et al. (2005) investigated sulfonated naphthalene dianhydride based polyimide copolymers, which included disulfonated diamines. These copolymers showed potential for use in fuel cell applications due to their properties like proton conductivity and water stability.

Asymmetric Synthesis of Vinyl Sulfones

The work by Evans et al. (2022) focused on asymmetric synthesis involving phenylsulfonyl moieties. The study is significant for creating compounds like K777, a cysteine protease inhibitor, hinting at therapeutic applications.

Antibodies for Sulfonamide Antibiotics

Adrián et al. (2009) developed antibodies for a range of sulfonamide antibiotics, leading to a highly sensitive ELISA for milk sample analysis. This indicates potential applications in food safety and quality control.

Drug Metabolism Studies

In the study by Zmijewski et al. (2006), a biaryl-bis-sulfonamide compound was investigated for its metabolism in preclinical species. The research provides insights into drug metabolism, useful in pharmacokinetics and drug development.

Metal-Free Oxidative Cascades

Tan et al. (2016) conducted a study on metal-free oxidative cascades involving N-(arylsulfonyl)acrylamides, creating butanamides with an all-carbon quaternary center. This has implications in organic synthesis and material science.

Phospholipase A2 Inhibitors

A study by Oinuma et al. (1991) synthesized benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds showed potential as therapeutic agents for myocardial infarction.

Cytotoxicity Evaluation

Research by Apostol et al. (2019) focused on synthesizing organic compounds containing 4-(phenylsulfonyl)phenyl fragments. These compounds were evaluated for cytotoxicity, indicating potential medicinal applications.

Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol

Evans (2007) reported the synthesis of specific pyrrolidine derivatives from cyclic sulfonamide precursors. This research contributes to the field of organic chemistry and pharmaceutical synthesis.

Growth Hormone Secretagogue Analysis

Constanzer et al. (1997) developed a method for determining a growth hormone secretagogue in human plasma. This has applications in clinical pharmacology and drug monitoring.

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-10(2)17(18(24)22-13-5-7-14(8-6-13)29(21,27)28)23-19(25)15-11-3-4-12(9-11)16(15)20(23)26/h3-8,10-12,15-17H,9H2,1-2H3,(H,22,24)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHSSFOESLSQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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